4-METHYL-1,3-DIPHENYL-1H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE
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Overview
Description
4-METHYL-1,3-DIPHENYL-1H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. This compound is characterized by its unique bicyclic structure, which includes a pyrazole ring fused to a pyridine ring. The presence of multiple nitrogen atoms in the structure makes it a versatile scaffold for various chemical modifications and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-1,3-DIPHENYL-1H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is catalyzed by trifluoracetic acid, leading to the formation of the desired pyrazolo[3,4-b]pyridine derivatives . The reaction conditions are generally mild, and the process can be carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-METHYL-1,3-DIPHENYL-1H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-METHYL-1,3-DIPHENYL-1H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-METHYL-1,3-DIPHENYL-1H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the enzyme Pantothenate Synthetase in Mycobacterium tuberculosis, thereby exhibiting antitubercular activity . The compound’s ability to bind to various biological targets makes it a promising candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
Etazolate: Used for the reduction of anxiety and convulsions.
Tracazolate: Another compound with anxiolytic properties.
Cartazolate: Known for its anticonvulsant activity.
Uniqueness
4-METHYL-1,3-DIPHENYL-1H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE stands out due to its unique structural features and versatile biological activities. Its ability to undergo various chemical modifications and its broad spectrum of medicinal properties make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
4-methyl-1,3-diphenyl-7H-pyrazolo[3,4-b]pyridin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O/c1-13-12-16(23)20-19-17(13)18(14-8-4-2-5-9-14)21-22(19)15-10-6-3-7-11-15/h2-12H,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNROVGRAVMKXBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C(=NN2C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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